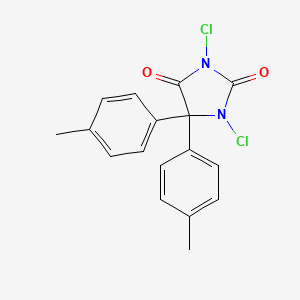
1,3-Dichloro-5,5-di(p-tolyl)hydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5,5-di(p-tolyl)hydantoin is a chemical compound known for its unique structure and properties. It belongs to the class of hydantoins, which are heterocyclic organic compounds. This compound is characterized by the presence of two chlorine atoms and two p-tolyl groups attached to the hydantoin ring. It has applications in various fields, including organic synthesis and industrial processes.
准备方法
The synthesis of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin typically involves the chlorination of 5,5-di(p-tolyl)hydantoin. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale chlorination reactors and advanced purification techniques to achieve the required quality standards.
化学反应分析
1,3-Dichloro-5,5-di(p-tolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Dichloro-5,5-di(p-tolyl)hydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin involves its interaction with molecular targets through its chlorine atoms and hydantoin ring. It can act as an oxidizing agent, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
1,3-Dichloro-5,5-di(p-tolyl)hydantoin can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Known for its use as a disinfectant and bleaching agent.
1,3-Dichloro-5,5-diphenylhydantoin: Used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific structural features and the presence of p-tolyl groups, which impart distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
属性
CAS 编号 |
74038-61-2 |
|---|---|
分子式 |
C17H14Cl2N2O2 |
分子量 |
349.2 g/mol |
IUPAC 名称 |
1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |
InChI 键 |
IUEJQVWYVVUZAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


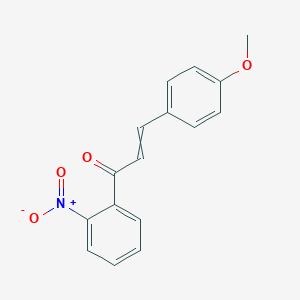
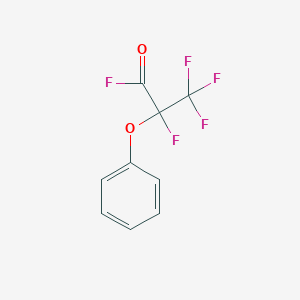


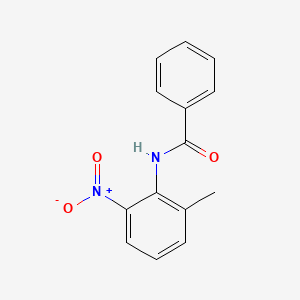
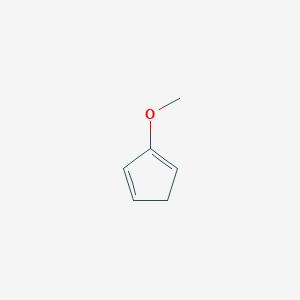
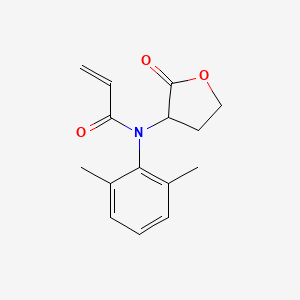
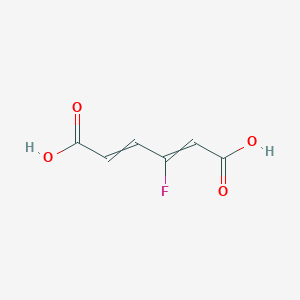
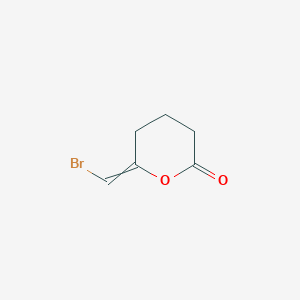
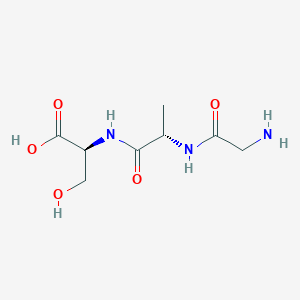

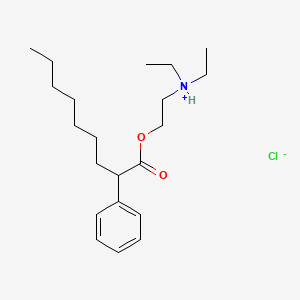
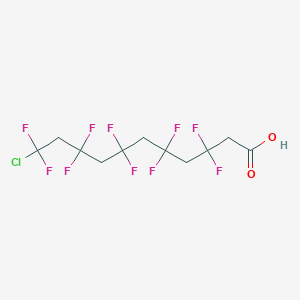
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
